molecular formula C6HF9N2 B6359057 5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole;  96% CAS No. 1174395-13-1

5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole; 96%

Cat. No. B6359057
CAS RN: 1174395-13-1
M. Wt: 272.07 g/mol
InChI Key: RPQMDLMJHSSRKH-UHFFFAOYSA-N
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Description

5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole (abbreviated as 5F-3P-4T-1H-P) is a fluorinated pyrazole compound that has been studied extensively in recent years, due to its potential applications in scientific research. It is a white, crystalline solid with a purity of 96%. It is soluble in organic solvents such as chloroform and dimethylformamide and has a melting point of approximately 40°C.

Scientific Research Applications

5F-3P-4T-1H-P has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a building block for the synthesis of various other compounds, including polymers, polyfluoroalkyls, and bioactive compounds. In addition, it has been used as an intermediate in the synthesis of pharmaceuticals and other compounds of interest.

Mechanism of Action

The exact mechanism of action of 5F-3P-4T-1H-P is still under investigation. However, it is believed to interact with proteins and other molecules in the body in order to exert its effects. It is also believed to be involved in the regulation of gene expression and the production of various hormones and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F-3P-4T-1H-P are still being studied. However, it is believed to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have the potential to modulate the activity of certain enzymes and receptors, as well as to reduce the levels of certain hormones in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5F-3P-4T-1H-P in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, its solubility in organic solvents makes it suitable for use in a variety of applications. However, it is important to note that the compound has not been tested extensively in vivo, and its effects on humans are still unknown.

Future Directions

Of research could include further investigation into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapies. Additionally, further research could be conducted into the mechanisms of action and the potential toxicities associated with the compound. Finally, further research could be conducted into the use of 5F-3P-4T-1H-P as an intermediate in the synthesis of other compounds.

Synthesis Methods

The synthesis of 5F-3P-4T-1H-P is achieved through a three-step process. The first step involves the reaction of 5-fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole-3-carboxylic acid with potassium tert-butoxide in dimethylformamide. This reaction produces the desired compound in a yield of approximately 75%. The second step involves the reduction of the carboxylic acid group to an alcohol using sodium borohydride. The final step is the purification of the compound using column chromatography.

properties

IUPAC Name

3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9N2/c7-3-1(5(10,11)12)2(16-17-3)4(8,9)6(13,14)15/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQMDLMJHSSRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1F)C(C(F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole

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